2,2-Diphenylethanamine hydrochloride

Vue d'ensemble

Description

2,2-Diphenylethanamine hydrochloride, also known as 2,2-Diphenylethylamine hydrochloride, is a chemical compound with the linear formula C14H16ClN . It has a molecular weight of 233.743 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

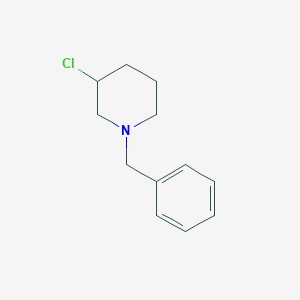

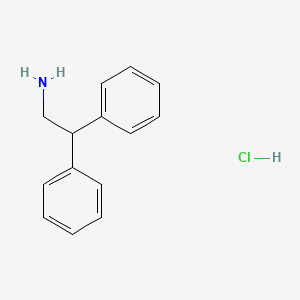

The molecular structure of 2,2-Diphenylethanamine hydrochloride consists of a central carbon atom bonded to two phenyl groups and an ethylamine group . The presence of the amine group and the aromatic phenyl groups may influence its reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

2,2-Diphenylethanamine has a density of 1.0±0.1 g/cm3, a boiling point of 314.7±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.6±3.0 kJ/mol and a flash point of 147.3±11.5 °C . Its refractive index is 1.587, and it has a molar refractivity of 63.7±0.3 cm3 . It has one hydrogen bond acceptor, two hydrogen bond donors, and three freely rotating bonds .Applications De Recherche Scientifique

Application in Chemistry

Summary of the Application

2,2-Diphenylethanamine hydrochloride is used in the synthesis of Schiff bases . Schiff bases are compounds that contain a functional group that is a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.

Methods of Application

The ligands were prepared by dissolving appropriate aldehydes, 0.005 M 2-hydroxy benzaldehyde/2,4 .

Results or Outcomes

The synthesis resulted in the formation of Schiff bases, which have various applications in the field of chemistry .

Application in Neuroscience

Summary of the Application

A compound similar to 2,2-Diphenylethanamine, known as (2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), has been shown to augment pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells .

Methods of Application

The influence of DPIE on cytokine production was determined in IL-1β-stimulated gingival fibroblasts (GFs). The enhancing activity of DPIE in IL-1β-induced cytokine production increased in a dose-dependent manner without cytotoxicity .

Results or Outcomes

DPIE showed a synergistic increase in inflammatory molecules and cytokine production (IL-6, IL-8, and COX-2) at both mRNA and protein levels in IL-1β-stimulated GFs .

Application in Material Science

Summary of the Application

While there isn’t specific information available on the use of 2,2-Diphenylethanamine hydrochloride in material science, compounds with similar structures have been used in the synthesis of various materials .

Methods of Application

The exact methods of application would depend on the specific material being synthesized and the role of 2,2-Diphenylethanamine hydrochloride in the process .

Results or Outcomes

The outcomes would also depend on the specific material being synthesized. In general, the use of such compounds can lead to the creation of new materials with unique properties .

Application in Environmental Science

Summary of the Application

There isn’t specific information available on the use of 2,2-Diphenylethanamine hydrochloride in environmental science. However, similar compounds have been used in environmental applications such as the adsorption of atmospheric and aqueous pollutants .

Methods of Application

The methods of application would depend on the specific environmental application. For example, in the case of pollutant adsorption, the compound could be used as part of a filtration system .

Results or Outcomes

The outcomes would depend on the specific environmental application. In the case of pollutant adsorption, the use of such compounds could potentially lead to cleaner air and water .

Application in Analytical Chemistry

Summary of the Application

While there isn’t specific information available on the use of 2,2-Diphenylethanamine hydrochloride in analytical chemistry, similar compounds have been used in various analytical techniques .

Methods of Application

The methods of application would depend on the specific analytical technique being used. For example, the compound could be used as a reagent in certain types of chemical analyses .

Results or Outcomes

The outcomes would depend on the specific analytical technique being used. In general, the use of such compounds can enhance the accuracy and precision of chemical analyses .

Application in Pharmaceutical Science

Summary of the Application

2,2-Diphenylethanamine hydrochloride could potentially be used in pharmaceutical research, although specific applications are not readily available .

Methods of Application

The methods of application would depend on the specific area of pharmaceutical research. For example, the compound could be used in the synthesis of new drugs .

Results or Outcomes

The outcomes would depend on the specific area of pharmaceutical research. In general, the use of such compounds could potentially lead to the development of new drugs .

Safety And Hazards

2,2-Diphenylethanamine hydrochloride may be harmful by inhalation or skin absorption . It may cause eye, skin, or respiratory system irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

2,2-diphenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKWKTZCPBLCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50485186 | |

| Record name | 2,2-diphenylethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diphenylethanamine hydrochloride | |

CAS RN |

7351-52-2 | |

| Record name | NSC156045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)